molecular formula C2H8NO2PS B12562543 Phosphonothioic acid, (1-aminoethyl)- CAS No. 188649-76-5

Phosphonothioic acid, (1-aminoethyl)-

Cat. No.: B12562543
CAS No.: 188649-76-5
M. Wt: 141.13 g/mol
InChI Key: MZBJETBJGMAQSM-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a phosphonothioic acid group attached to an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, (1-aminoethyl)-, can be achieved through several methods. One effective protocol involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using dimethyl sulfate as an alkylating agent . This reaction leads to the formation of phosphonic acid quaternary ammonium derivatives, which can be further hydrolyzed to yield the desired compound. The overall yield of this method can reach up to 88%, and the products are typically purified by crystallization .

Industrial Production Methods

While specific industrial production methods for phosphonothioic acid, (1-aminoethyl)-, are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The use of efficient alkylating agents and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, (1-aminoethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aminoethyl phosphonothioic acids. These products have diverse applications in various fields.

Mechanism of Action

The mechanism of action of phosphonothioic acid, (1-aminoethyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.

Comparison with Similar Compounds

Properties

CAS No.

188649-76-5

Molecular Formula

C2H8NO2PS

Molecular Weight

141.13 g/mol

IUPAC Name

1-dihydroxyphosphinothioylethanamine

InChI

InChI=1S/C2H8NO2PS/c1-2(3)6(4,5)7/h2H,3H2,1H3,(H2,4,5,7)

InChI Key

MZBJETBJGMAQSM-UHFFFAOYSA-N

Canonical SMILES

CC(N)P(=S)(O)O

Origin of Product

United States

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